molecular formula C25H25ClN6O B11047256 N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-phenylacetamide

N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-phenylacetamide

Cat. No.: B11047256
M. Wt: 461.0 g/mol
InChI Key: QWFWEGRWDJLHNF-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N’-(4,6-dimethyl-2-pyrimidinyl)-N’'-(2-phenylacetyl)guanidine is a complex organic compound that features an indole moiety, a pyrimidine ring, and a phenylacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N’-(4,6-dimethyl-2-pyrimidinyl)-N’'-(2-phenylacetyl)guanidine typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole derivative is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

    Pyrimidine Ring Formation: The pyrimidine ring is synthesized separately, often through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Coupling Reactions: The chlorinated indole and pyrimidine derivatives are coupled using a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF).

    Final Assembly: The phenylacetyl group is introduced through an acylation reaction, typically using phenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group on the indole ring can be substituted with various nucleophiles, including amines and thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N’-(4,6-dimethyl-2-pyrimidinyl)-N’'-(2-phenylacetyl)guanidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications.

    Biological Studies: It is used in studies to understand the interaction of indole derivatives with biological targets, including enzymes and receptors.

    Industrial Applications: The compound’s derivatives are explored for use in materials science, particularly in the development of organic semiconductors.

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N’-(4,6-dimethyl-2-pyrimidinyl)-N’'-(2-phenylacetyl)guanidine involves its interaction with molecular targets such as DNA and specific enzymes. The indole moiety can intercalate into DNA, disrupting its function and leading to cell cycle arrest and apoptosis. The pyrimidine ring may interact with enzymes involved in nucleotide synthesis, further inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure but different biological activity.

    5-Fluoroindole: A fluorinated indole derivative with applications in medicinal chemistry.

    Pyrimidine derivatives: Compounds like 5-fluorouracil, which are used as chemotherapeutic agents.

Uniqueness

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N’-(4,6-dimethyl-2-pyrimidinyl)-N’'-(2-phenylacetyl)guanidine is unique due to its combination of an indole moiety, a pyrimidine ring, and a phenylacetyl group. This unique structure allows it to interact with multiple biological targets, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C25H25ClN6O

Molecular Weight

461.0 g/mol

IUPAC Name

N-[N'-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-2-phenylacetamide

InChI

InChI=1S/C25H25ClN6O/c1-16-12-17(2)30-25(29-16)32-24(31-23(33)13-18-6-4-3-5-7-18)27-11-10-19-15-28-22-9-8-20(26)14-21(19)22/h3-9,12,14-15,28H,10-11,13H2,1-2H3,(H2,27,29,30,31,32,33)

InChI Key

QWFWEGRWDJLHNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)Cl)NC(=O)CC4=CC=CC=C4)C

Origin of Product

United States

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